1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, a nitrophenyl group, and a dihydropyridine ring
Preparation Methods
The synthesis of 1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with 3-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the dihydropyridine ring. The final step involves the acylation of the dihydropyridine derivative with an appropriate carboxylic acid derivative to form the target compound .
Chemical Reactions Analysis
1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Scientific Research Applications
1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group plays a crucial role in this interaction by forming hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: This compound has a similar structure but with the nitro group in the para position, which can affect its reactivity and biological activity.
1-benzyl-N-(3-aminophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide:
1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-4-carboxamide: The position of the carboxamide group can influence the compound’s overall stability and reactivity
Biological Activity
1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Dihydropyridine Core : This can be achieved through a Hantzsch reaction involving an aldehyde, a β-keto ester, and an amine.
- Introduction of Substituents : The nitrophenyl and benzyl groups are introduced via nucleophilic substitution reactions.
- Purification : The final product is purified through recrystallization or chromatography to achieve the desired yield and purity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structures have shown effectiveness against various cancer cell lines, including colon (HT29) and prostate (DU145) cancer cells. The mechanism often involves the inhibition of specific kinases related to cancer cell proliferation .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate the activity of enzymes or receptors involved in critical signaling pathways. For example, molecular docking studies suggest that it can inhibit the epidermal growth factor receptor (EGFR), which plays a pivotal role in tumor growth and metastasis .
Study on Anticancer Activity
In a study investigating the anticancer effects of related compounds, researchers utilized the MTT assay to evaluate cell viability in HT29 and DU145 cell lines. The results demonstrated that certain derivatives significantly reduced cell viability compared to control groups, suggesting potential therapeutic applications for these compounds in cancer treatment .
Inhibition Studies
Another study focused on the inhibition of elastase by similar dihydropyridine derivatives. The results indicated that these compounds could serve as effective inhibitors, potentially leading to applications in treating conditions associated with elastase activity, such as chronic obstructive pulmonary disease (COPD) .
Comparative Analysis
The following table summarizes the biological activities and mechanisms of action for this compound compared to other similar compounds:
Properties
IUPAC Name |
1-benzyl-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-18(20-15-8-4-9-16(12-15)22(25)26)17-10-5-11-21(19(17)24)13-14-6-2-1-3-7-14/h1-12H,13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOUSOKOWHVCMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.